(2R)-2-methylbutanenitrile
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Overview
Description
®-2-Methylbutanenitrile is an organic compound with the molecular formula C5H9N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Methylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of ®-2-Methylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form ®-2-Methylbutyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield ®-2-Methylbutanenitrile.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
®-2-Methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylbutanenitrile: The enantiomer of ®-2-Methylbutanenitrile with different spatial arrangement.
2-Methylpropanenitrile: A structural isomer with a different carbon chain arrangement.
3-Methylbutanenitrile: Another structural isomer with the cyano group attached to a different carbon atom.
Uniqueness
®-2-Methylbutanenitrile is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This uniqueness is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Properties
CAS No. |
137120-33-3 |
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Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(2R)-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
RCEJCSULJQNRQQ-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H](C)C#N |
Canonical SMILES |
CCC(C)C#N |
Origin of Product |
United States |
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